![molecular formula C26H24N4O2S2 B2981819 2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 959551-75-8](/img/structure/B2981819.png)
2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds with structural features similar to the query molecule have been synthesized for various purposes, including the exploration of their biological activities and the development of new materials. For instance, the synthesis of novel heterocyclic compounds through chemical transformations offers a pathway to derivatives with potential applications in medicinal chemistry and material science (Al-Salahi & Geffken, 2011).
Anticancer Activity
Several studies have focused on the synthesis of quinazoline derivatives to evaluate their antitumor activities. These compounds, by virtue of their structural diversity, have shown promise in inhibiting various cancer cell lines. For example, certain benzyl-substituted quinazolinones have demonstrated broad-spectrum antitumor activity, highlighting the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The exploration of novel antimicrobial agents has also been a significant area of research. Compounds related to the query molecule have been synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial treatments (Fahim & Ismael, 2019).
Sensor Development
Research into the development of sensitive sensors for the detection of biomolecules or pharmaceuticals is another area where related compounds have been utilized. For instance, the creation of nanocomposite-based electrochemical sensors incorporating similar heterocyclic compounds has enabled the voltammetric determination of substances like isoproterenol, acetaminophen, and tryptophan, showcasing the versatility of these molecules in analytical applications (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S2/c1-16-9-10-18(17(2)12-16)15-34-26-29-21-8-4-3-7-20(21)24-28-22(25(32)30(24)26)13-23(31)27-14-19-6-5-11-33-19/h3-12,22H,13-15H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQBTJWDTHYRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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